

# NVP018: A Cyclophilin Inhibitor with a High Predicted Barrier to Antiviral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NVP018  |           |
| Cat. No.:            | B609685 | Get Quote |

For researchers, scientists, and drug development professionals, **NVP018**, a potent cyclophilin inhibitor, has shown promise in preclinical studies for the treatment of chronic Hepatitis B virus (HBV) infection. While specific cross-resistance studies are not publicly available, the compound's mechanism of action, targeting a host protein, suggests a high barrier to the development of viral resistance.

**NVP018**, also known as OCB-030 and NV-556, was developed by NeuroVive Pharmaceutical and subsequently out-licensed to OnCore BioPharma, which later became part of Arbutus Biopharma. The compound is a non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of molecules.

#### **Mechanism of Action and Resistance Profile**

**NVP018**'s primary mechanism of action is the inhibition of cyclophilin A (CypA), a host cell protein that plays a crucial role in the replication of several viruses, including HBV. By targeting a host factor rather than a viral enzyme, **NVP018** is anticipated to have a higher genetic barrier to resistance compared to direct-acting antivirals that target viral proteins. Viral mutations that could confer resistance to a host-targeting agent are less likely to emerge as they would need to alter the virus's ability to interact with the host protein without compromising viral fitness.

Preclinical data have indicated that **NVP018** exhibits a dual mechanism of action against HBV. It directly inhibits viral replication and also enhances the host's immune response against the virus. While the development of **NVP018** appears to have been deprioritized in recent years,



the foundational science behind targeting host cyclophilins remains a compelling strategy for antiviral drug development.

## **Comparison with Other Antiviral Strategies**

To understand the potential cross-resistance profile of **NVP018**, it is useful to compare its mechanism to that of other anti-HBV agents.

| Drug Class                                              | Target                       | Genetic Barrier to<br>Resistance |
|---------------------------------------------------------|------------------------------|----------------------------------|
| NVP018 (Cyclophilin Inhibitor)                          | Host Protein (Cyclophilin A) | High (Predicted)                 |
| Nucleos(t)ide Analogues (e.g.,<br>Tenofovir, Entecavir) | Viral Polymerase             | Low to High                      |
| Interferons                                             | Host Immune System           | High                             |

## **Experimental Protocols**

Detailed experimental protocols from cross-resistance studies of **NVP018** are not available in the public domain. However, a general workflow for assessing antiviral cross-resistance is outlined below.





Click to download full resolution via product page

Caption: Generalized workflow for evaluating antiviral cross-resistance.

## **Signaling Pathway Involvement**



**NVP018**'s mechanism involves the inhibition of cyclophilin A, which can impact various cellular signaling pathways that are hijacked by viruses for their replication. The diagram below illustrates the central role of cyclophilin A and its inhibition by **NVP018**.



Click to download full resolution via product page



Caption: Simplified diagram of **NVP018**'s inhibitory action on HBV replication.

In conclusion, while direct experimental data from dedicated cross-resistance studies on **NVP018** are not publicly available, its mechanism of targeting a host protein strongly suggests a high barrier to resistance. This characteristic, common to host-targeting antivirals, makes it an interesting candidate for further investigation and a valuable conceptual tool for researchers in the field of antiviral drug development. The lack of recent development updates, however, may indicate that other challenges have impeded its path to clinical use.

• To cite this document: BenchChem. [NVP018: A Cyclophilin Inhibitor with a High Predicted Barrier to Antiviral Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609685#cross-resistance-studies-with-nvp018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com